molecular formula C6H4ClF5N2 B176133 Pentafluorophenylhydrazine hydrochloride CAS No. 1514-49-4

Pentafluorophenylhydrazine hydrochloride

Cat. No.: B176133
CAS No.: 1514-49-4
M. Wt: 234.55 g/mol
InChI Key: XMGBGXUOKHARDZ-UHFFFAOYSA-N
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Description

Pentafluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H4ClF5N2. It is a derivative of pentafluorophenylhydrazine, where the hydrazine group is bonded to a pentafluorophenyl ring. This compound is known for its applications in various fields, including analytical chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorophenylhydrazine hydrochloride can be synthesized through the reaction of pentafluorophenylhydrazine with hydrochloric acid. The reaction typically takes place in an anhydrous solvent such as diethyl ether . The general reaction scheme is as follows:

C6H5F5NHNH2+HClC6H4ClF5N2+H2OC_6H_5F_5NHNH_2 + HCl \rightarrow C_6H_4ClF_5N_2 + H_2O C6​H5​F5​NHNH2​+HCl→C6​H4​ClF5​N2​+H2​O

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of anhydrous conditions and controlled temperatures is crucial to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenylhydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentafluorophenylhydrazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentafluorophenylhydrazine hydrochloride involves its ability to form stable derivatives with carbonyl compounds. This reaction enhances the detectability and quantification of carbonyl compounds in analytical applications. The molecular targets include carbonyl groups in aldehydes and ketones, and the pathways involve nucleophilic addition to form hydrazones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentafluorophenylhydrazine hydrochloride is unique due to the presence of five fluorine atoms on the phenyl ring, which significantly enhances its reactivity and stability compared to other hydrazine derivatives. This makes it particularly useful in analytical applications where high sensitivity and specificity are required .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F5N2.ClH/c7-1-2(8)4(10)6(13-12)5(11)3(1)9;/h13H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGBGXUOKHARDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660168
Record name (Pentafluorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514-49-4
Record name (Pentafluorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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